![molecular formula C17H20N4O5S B2977343 Ethyl 4-(2-(thiophene-2-carboxamido)oxazole-4-carboxamido)piperidine-1-carboxylate CAS No. 1396807-23-0](/img/structure/B2977343.png)
Ethyl 4-(2-(thiophene-2-carboxamido)oxazole-4-carboxamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(thiophene-2-carboxamido)oxazole-4-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as Ethyl 4-(2-(thiophene-2-carboxamido)oxazole-4-carboxamido)piperidine-1-carboxylate, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural flexibility and the presence of multiple functional groups allow for the synthesis of a wide range of analogs with varying biological activities .
Anti-Inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them valuable in the development of new therapeutic agents. They can be designed to modulate the body’s inflammatory response, which is beneficial in treating diseases where inflammation is a key factor .
Antimicrobial Activity
Thiophene compounds have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes makes them candidates for new antibiotic drugs, especially in an era of increasing antibiotic resistance .
Material Science: Organic Semiconductors
In material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. Their electronic properties can be tuned for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. They can form protective layers on metals, preventing oxidative damage and extending the life of metal components in various industrial applications .
Anesthetic Properties
Some thiophene derivatives are used as anesthetics due to their ability to block voltage-gated sodium channels. This property is particularly useful in dental procedures, providing localized pain relief without systemic effects .
Mechanism of Action
Target of Action
Many thiophene-based compounds are known to have a variety of biological effects . They are often studied for their potential as biologically active compounds .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Again, the affected pathways would depend on the specific targets of the compound. Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and its specific targets. Some thiophene-based compounds have been found to have antimicrobial and anti-inflammatory effects .
properties
IUPAC Name |
ethyl 4-[[2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-2-25-17(24)21-7-5-11(6-8-21)18-14(22)12-10-26-16(19-12)20-15(23)13-4-3-9-27-13/h3-4,9-11H,2,5-8H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHHLSANADMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(thiophene-2-carboxamido)oxazole-4-carboxamido)piperidine-1-carboxylate |
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